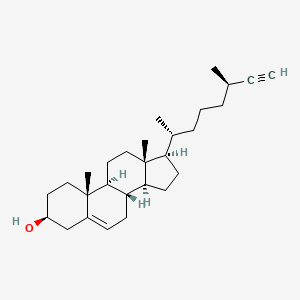

27-Alkyne cholesterol

Beschreibung

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,6R)-6-methyloct-7-yn-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-6-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29)14-16-27(21,4)26(23)15-17-28(24,25)5/h1,10,19-20,22-26,29H,7-9,11-18H2,2-5H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUZLWCQDNDNNE-ZRUUVFCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 27-Alkyne Cholesterol: A Versatile Tool for Cholesterol Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 27-alkyne cholesterol, a powerful molecular probe for investigating cholesterol metabolism, transport, and localization. Its unique terminal alkyne group allows for versatile detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This enables researchers to attach a wide array of reporter molecules, such as fluorophores and affinity tags, for various analytical applications.

Core Concepts

This compound is a synthetic analog of cholesterol where the terminal end of the hydrocarbon tail has been modified to include an alkyne functional group.[1][2] This modification is well-tolerated by many cellular enzymes, allowing this compound to mimic the behavior of its natural counterpart in numerous biological processes.[1][3] It serves as a substrate for key enzymes involved in cholesterol metabolism, including cholesterol oxidases, hydroxylases, and acyl-CoA:cholesterol acyltransferases (ACATs).[1][3] This metabolic acceptance makes it an invaluable tool for tracing the fate of cholesterol within cells and organisms.

The primary utility of this compound lies in its ability to undergo click chemistry. This highly specific and efficient bioorthogonal reaction allows for the covalent attachment of azide-containing molecules in a controlled manner.[1][2] This enables researchers to visualize the subcellular localization of the cholesterol analog using fluorescence microscopy, or to quantify its metabolites and interaction partners through mass spectrometry and other biochemical assays.[1][4]

Physicochemical and Biochemical Properties

A summary of the key physicochemical and biochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₈H₄₄O | [5] |

| Molecular Weight | 396.6 g/mol | [5] |

| CAS Number | 1527467-07-7 | [5] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in DMSO and DMF | [5] |

| Purity | ≥98% | [5] |

| Storage Conditions | -20°C | [3] |

| Km for Brevibacterium sp. Cholesterol Oxidase | 19.4 µM | [1] |

Quantitative Analysis of this compound Metabolism and Transport

The metabolic fate and transport of this compound can be quantitatively assessed using various inhibitors. The following table summarizes key quantitative data from studies using cellular models.

| Experimental System | Inhibitor | Target | Concentration | Effect on this compound | Reference(s) |

| Caco-2 cells | Ezetimibe | NPC1L1 | 50 µM | ~90% reduction in esterification | [4] |

| Caco-2 cells | Pitstop 2 | Clathrin-mediated endocytosis | 25 µM | Significant reduction in esterification | [4] |

| Caco-2 cells | Sandoz-58-035 | ACAT2 | 25 µM | Large reduction in esterification | [4] |

| Caco-2 cells | Avasimibe | ACAT2 | 25 µM | Large reduction in esterification | [4] |

| Mouse small intestine | Ezetimibe | NPC1L1 | Oral gavage | ~75% reduction in total uptake | [6] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis and Purification of this compound

Representative Synthetic Scheme (based on related syntheses):

-

Oxidative Cleavage of Stigmasterol (B192456): Stigmasterol is first protected at the 3-hydroxyl group (e.g., as a silyl (B83357) ether). Ozonolysis of the C22-C23 double bond, followed by a reductive workup, yields the protected C-22 aldehyde.

-

Side Chain Elongation: The aldehyde is then subjected to a Wittig-type reaction or a Grignard addition with a suitable reagent to introduce the initial carbons of the new side chain.

-

Introduction of the Alkyne Moiety: The terminal alkyne is typically introduced in the final steps of the synthesis. This can be achieved through various methods, such as the Bestmann-Ohira reaction on a terminal aldehyde or by the reaction of a Grignard reagent with a propargyl halide.[8]

-

Deprotection and Purification: The protecting group on the 3-hydroxyl is removed, and the final product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Purification:

-

Column Chromatography: Crude this compound is purified using silica gel column chromatography. A gradient of ethyl acetate (B1210297) in hexanes is a common solvent system for separating sterols. The fractions are monitored by thin-layer chromatography (TLC).

Cellular Labeling with this compound

This protocol describes the labeling of cultured cells with this compound for subsequent analysis.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS), regular or delipidated

-

Cultured cells (e.g., Caco-2, A172 glioblastoma)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) and allow them to adhere and grow to the desired confluency.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. A typical concentration range is 10-12 µM.[1][4] For studies on cholesterol uptake, delipidated FBS is often used.[1]

-

Cell Labeling: Remove the existing culture medium and replace it with the this compound-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 4-16 hours) at 37°C in a CO₂ incubator.[1][4]

-

Washing: After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated this compound.

-

Cell Lysis or Fixation: The cells are now ready for downstream applications. They can be lysed for lipid extraction and biochemical analysis or fixed for fluorescence microscopy.

Click Chemistry Reaction for Fluorescence Imaging

This protocol details the copper-catalyzed click reaction to attach a fluorescent azide (B81097) reporter to this compound in fixed cells.

Materials:

-

Cells labeled with this compound and fixed (e.g., with 3.7% formalin)

-

Azide-fluorophore conjugate (e.g., 3-azido-7-hydroxycoumarin, Alexa Fluor 488 azide)

-

Copper(I) catalyst solution (e.g., 2 mM [acetonitrile]₄CuBF₄ in acetonitrile)[1]

-

Reaction buffer (e.g., 0.1 M HEPES/KOH, pH 7.4)[1]

Procedure:

-

Cell Fixation and Permeabilization: Fix the labeled cells with 3.7% formalin in PBS for at least 15 minutes at room temperature. If necessary, permeabilize the cells with a detergent like Triton X-100 (0.1% in PBS) for 5-10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. In the reaction buffer, add the azide-fluorophore to the desired final concentration (e.g., 50 µM).[1]

-

Initiation of Click Reaction: Add the copper(I) catalyst to the cocktail to initiate the reaction. A final concentration of 2 mM is typical.[1] Mix gently.

-

Incubation: Add the click reaction cocktail to the fixed cells and incubate at 43°C for 30 minutes, protected from light.[1]

-

Washing: Remove the reaction cocktail and wash the cells three times with PBS.

-

Counterstaining and Mounting: If desired, counterstain the nuclei with a DNA stain like DAPI. Mount the coverslips on microscope slides with an appropriate mounting medium.

-

Imaging: Visualize the fluorescently labeled cholesterol using a fluorescence microscope with the appropriate filter sets.

Lipid Extraction and TLC Analysis

This protocol outlines the extraction of lipids from labeled cells and their analysis by thin-layer chromatography.

Materials:

-

Cells labeled with this compound

-

Water

-

TLC plates (silica gel)

-

Developing solvents (e.g., chloroform:methanol:water:acetic acid 65:25:4:1, followed by hexanes:ethyl acetate 1:1)[4]

-

Click reaction reagents for in-solution labeling (as described above)

-

Fluorometric scanner

Procedure:

-

Cell Harvesting and Lipid Extraction: Scrape the washed cells into PBS and transfer to a glass tube. Perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and methanol in a specific ratio (e.g., 2:1 v/v chloroform:methanol). Vortex vigorously and centrifuge to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

In-solution Click Reaction: Resuspend the dried lipids in a small volume of a suitable solvent (e.g., ethanol (B145695) or chloroform/methanol). Perform a click reaction in solution by adding the azide-fluorophore and copper catalyst. Incubate at 55°C for 4 hours.[4]

-

TLC Analysis: Spot the reaction mixture onto a silica gel TLC plate.

-

Chromatography: Develop the TLC plate in a chamber with the appropriate solvent system. A two-step development can be used to separate both free this compound and its more nonpolar esters.[4]

-

Imaging: After development, dry the plate and visualize the fluorescently labeled lipids using a fluorometric scanner. The relative amounts of free this compound and its esters can be quantified by densitometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows involving this compound.

Caption: NPC1L1-mediated uptake of this compound in intestinal enterocytes.

Caption: General experimental workflow for using this compound.

Conclusion

This compound has emerged as a versatile and powerful tool for the study of cholesterol biology. Its ability to mimic endogenous cholesterol in various metabolic and transport pathways, combined with the specificity and efficiency of click chemistry, provides researchers with an unprecedented ability to track the fate of cholesterol in complex biological systems. This technical guide provides a foundation for researchers to incorporate this compound into their experimental designs, paving the way for new discoveries in lipid metabolism and the development of novel therapeutics for cholesterol-related diseases.

References

- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 2. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of a Side Chain Alkyne Analogue of Sitosterol as a Chemical Probe for Imaging in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 27-Alkyne Cholesterol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 27-alkyne cholesterol, a versatile molecular probe for studying cholesterol metabolism, trafficking, and interactions. This document details its synthesis, physicochemical properties, characterization methods, and key experimental protocols for its application in cellular and biochemical research.

Introduction

This compound, formally named (25R)-25-ethinyl-26-nor-3-hydroxycholest-5-en, is a synthetic analog of cholesterol.[1] It is distinguished by the presence of a terminal alkyne group on its side chain, which allows for its detection and manipulation using bioorthogonal "click chemistry". This modification has minimal impact on the overall structure and biological behavior of the molecule, allowing it to mimic endogenous cholesterol in many cellular processes.[1][2] Its acceptance by various cellular enzymes, including cholesterol oxidases, hydroxylases, and acyltransferases, makes it an invaluable tool for tracing cholesterol's metabolic fate and subcellular localization.[1][3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₈H₄₄O | [3] |

| Molecular Weight | 396.66 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Purity | >95% (as determined by ¹H NMR) | [3] |

| Solubility | Soluble in DMSO and DMF | [3] |

| Storage | Store at -20°C | [3] |

Characterization of this compound typically involves the following analytical techniques:

-

Mass Spectrometry (MS): Mass spectrometry is employed to verify the molecular weight of this compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 397.36. Fragmentation patterns in tandem MS (MS/MS) can provide further structural confirmation, with characteristic losses of water from the cholesterol ring system.

-

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to assess the purity of this compound and to monitor the progress of its synthesis and subsequent reactions.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is primarily available in the supplementary materials of specialized research articles, a plausible synthetic route can be inferred from the synthesis of structurally similar sterol analogs. The general strategy involves the modification of the cholesterol side chain to introduce the terminal alkyne. A potential, though not definitively published, multi-step synthesis is outlined below. The workflow for such a synthesis is depicted in the following diagram.

Figure 1. A potential synthetic workflow for this compound.

A likely starting material for the synthesis is a readily available sterol with a modifiable side chain, such as stigmasterol. The synthesis would proceed through several key stages:

-

Protective Group Chemistry: The 3β-hydroxyl group of the starting sterol is typically protected to prevent its interference in subsequent reactions.

-

Side-Chain Cleavage: The existing side chain is oxidatively cleaved to generate a key aldehyde or ketone intermediate.

-

Introduction of the Alkyne Moiety: The terminal alkyne is introduced through a nucleophilic addition of an appropriate acetylide anion to the side-chain electrophile.

-

Deprotection and Purification: The protecting group on the 3β-hydroxyl is removed, and the final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Experimental Protocols

This compound's utility lies in its application in various experimental protocols designed to probe cholesterol's biological roles. The terminal alkyne allows for its covalent linkage to reporter molecules (e.g., fluorophores, biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.

Metabolic Labeling and Visualization of Cellular Cholesterol

This protocol describes the labeling of cellular cholesterol pools with this compound and its subsequent visualization using fluorescence microscopy.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click reaction cocktail components:

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

-

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Incubate the cells with the this compound-containing medium for a specified period (e.g., 1-24 hours) to allow for metabolic incorporation.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS to remove excess labeling medium.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. A typical recipe involves mixing the azide-fluorophore, CuSO₄, and sodium ascorbate (as a reducing agent) in a suitable buffer. The inclusion of a copper-chelating ligand like TBTA can improve reaction efficiency and reduce cell damage.

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Wash the cells extensively with PBS to remove unreacted reagents.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Figure 2. Workflow for visualizing cellular cholesterol with this compound.

In Vitro Cholesterol Oxidase Assay

This protocol outlines a method to assess whether this compound can be a substrate for cholesterol oxidase, an enzyme that is often used to study cholesterol accessibility in membranes.

Materials:

-

This compound

-

Cholesterol oxidase from a microbial source (e.g., Brevibacterium sp.)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Quenching solution (e.g., a mixture of chloroform (B151607) and methanol)

-

Analytical system for product detection (e.g., TLC, LC-MS)

Procedure:

-

Reaction Setup:

-

Prepare a solution of this compound in the reaction buffer. It may be necessary to use a small amount of a co-solvent or detergent to ensure solubility.

-

Initiate the reaction by adding a known amount of cholesterol oxidase to the substrate solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for various time points.

-

-

Reaction Quenching and Extraction:

-

At each time point, quench the reaction by adding a volume of the chloroform/methanol mixture.

-

Vortex the mixture to ensure thorough mixing and extraction of the lipids into the organic phase.

-

Centrifuge the sample to separate the organic and aqueous phases.

-

-

Product Analysis:

-

Carefully collect the organic phase containing the lipid products.

-

Analyze the extracted lipids using TLC or LC-MS to detect the formation of the oxidized product, 27-alkyne-cholestenone.

-

Signaling Pathways and Logical Relationships

This compound can be used to trace the movement of cholesterol through various cellular compartments and its involvement in signaling pathways. The following diagram illustrates a simplified model of cholesterol uptake and trafficking that can be studied using this probe.

Figure 3. Simplified pathway of cellular cholesterol trafficking.

Conclusion

This compound is a powerful and versatile tool for the study of cholesterol biology. Its structural similarity to native cholesterol, coupled with the bioorthogonal reactivity of the alkyne group, enables detailed investigations into the metabolism, transport, and localization of this vital lipid. The protocols and information provided in this guide serve as a starting point for researchers looking to incorporate this valuable probe into their studies of lipid biology and drug development.

References

Alkyne Cholesterol Probes: A Technical Guide to Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an indispensable component of mammalian cell membranes, plays a critical role in maintaining membrane fluidity, forming lipid rafts, and serving as a precursor for steroid hormones and bile acids.[1] Dysregulation of cholesterol homeostasis is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[1] Consequently, the ability to track the intricate movements and metabolic fate of cholesterol within cellular environments is paramount for understanding disease pathogenesis and developing novel therapeutic interventions.

Traditional methods for studying cholesterol, such as fluorescently labeled cholesterol analogs, often suffer from limitations due to the bulky nature of the fluorophore, which can alter the molecule's physicochemical properties and biological behavior.[2] The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the field by enabling the use of minimally perturbing alkyne-tagged cholesterol probes.[1][3] These probes, which closely mimic native cholesterol, can be introduced into biological systems and subsequently visualized or captured by reacting with an azide-functionalized reporter molecule.[1] This guide provides an in-depth overview of the discovery, development, and application of alkyne cholesterol probes, complete with detailed experimental protocols and quantitative data to facilitate their use in the laboratory.

Core Concepts: Bioorthogonal Labeling with Alkyne Cholesterol

The power of alkyne cholesterol probes lies in their two-step approach to labeling. First, the alkyne-modified cholesterol is introduced to cells or organisms, where it is incorporated into metabolic and signaling pathways alongside its endogenous counterpart.[4] The small size of the alkyne group ensures that the probe's behavior closely resembles that of native cholesterol.[1] In the second step, a reporter molecule containing a complementary azide (B81097) group is introduced. The highly specific and efficient "click" reaction covalently links the reporter to the alkyne cholesterol, enabling detection and analysis.[5] This strategy allows for a wide range of applications, from high-resolution imaging to proteomic profiling of cholesterol-binding proteins.

Available Alkyne Cholesterol Probes

Several alkyne cholesterol probes have been developed, each with unique characteristics. The most commonly used is 27-alkyne cholesterol, where the alkyne group is positioned at the terminus of the cholesterol side chain.[4] This modification has been shown to be well-tolerated by cellular enzymes, including cholesterol oxidases, hydroxylases, and acyltransferases.[1]

In addition to simple alkyne cholesterol, more complex probes have been engineered for specific applications. Diazirine-alkyne cholesterol probes, for instance, incorporate a photoactivatable diazirine group.[2][6] Upon UV irradiation, the diazirine forms a reactive carbene that covalently crosslinks to nearby molecules, allowing for the identification of cholesterol-interacting proteins.[2]

Data Presentation: Quantitative Analysis of Alkyne Cholesterol Probes

The following tables summarize key quantitative data related to the properties and application of alkyne cholesterol probes, extracted from various studies.

| Parameter | Value | Probe | Enzyme/System | Source |

| Kinetic Data | ||||

| Km | 19.4 µM | Alkyne Cholesterol | Cholesterol Oxidase | [7] |

| Cellular Labeling Conditions | ||||

| Concentration | 10 µg/mL | Alkyne Cholesterol | A172 glioblastoma cells | [1] |

| Incubation Time | 16 hours | Alkyne Cholesterol | A172 glioblastoma cells | [1] |

| Concentration | 10 µM | Alkyne Cholesterol | A172 cells | [8] |

| Incubation Time | 16 hours | Alkyne Cholesterol | A172 cells | [8] |

| Concentration | 2.5 µM | Alkyne Cholesterol | HuH7 cells | [8] |

| Incubation Time | 16 hours | Alkyne Cholesterol | HuH7 cells | [8] |

| Concentration | 10 µM | LKM38, KK174, KK175, trans-sterol | U2OS-SRA cells | [2] |

| Incubation Time | 14 hours | LKM38, KK174, KK175, trans-sterol | U2OS-SRA cells | [2] |

| Click Chemistry Reaction Conditions | ||||

| Azido-reporter Concentration | 50 µM | Azido-reporter | Fixed cells | [1] |

| Copper Catalyst ([acetonitrile]4CuBF4) | 2 mM | Copper Catalyst | Fixed cells | [1] |

| Temperature | 43°C | N/A | Fixed cells | [1] |

| Duration | 30 minutes | N/A | Fixed cells | [1] |

| Azide Detection Reagent | 0.5–50 µM | Azide Detection Reagent | Fixed cells | [8] |

| Copper Catalyst (CuTFB) | 200 µM | Copper Catalyst (CuTFB) | Fixed cells | [8] |

| Physical Properties | ||||

| Molecular Weight | 396.66 g/mol | This compound | N/A | [4] |

| Appearance | White crystalline | This compound | N/A | [4] |

| Purity | >95% (1H NMR) | This compound | N/A | [4] |

| Solubility | DMSO, DMF | This compound | N/A | [4] |

| Storage | -20°C | This compound | N/A | [4] |

Signaling and Metabolic Pathways

Alkyne cholesterol probes are invaluable tools for dissecting the complex pathways of cholesterol metabolism and trafficking. Below are diagrams illustrating key pathways that can be investigated using these probes.

Caption: The cholesterol biosynthesis pathway, highlighting the rate-limiting step catalyzed by HMG-CoA reductase.

Caption: Intracellular cholesterol trafficking pathways, showing the journey of LDL-derived cholesterol.

Experimental Protocols

This section provides detailed methodologies for key experiments involving alkyne cholesterol probes.

Synthesis of this compound

While this compound is commercially available, its synthesis can be achieved from commercially available starting materials. A general synthetic scheme involves the modification of the cholesterol side chain. One common route starts from a suitable steroid precursor, followed by the introduction of the terminal alkyne via reactions such as the Seyferth-Gilbert homologation or by coupling with an appropriate alkynylating agent. Detailed synthetic procedures can be found in the supporting information of seminal papers on the topic.

Cell Culture and Labeling with Alkyne Cholesterol

-

Cell Seeding: Plate cells of interest onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight.

-

Preparation of Alkyne Cholesterol Stock Solution: Dissolve this compound in an appropriate solvent such as DMSO or ethanol (B145695) to create a concentrated stock solution (e.g., 10 mg/mL).[4]

-

Labeling Medium Preparation: Prepare the cell culture medium for labeling. For many applications, a medium containing delipidated fetal calf serum (FCS) is used to enhance the uptake of the alkyne cholesterol.[1] Dilute the alkyne cholesterol stock solution into the medium to the desired final concentration (typically 2.5-10 µM).[1][8]

-

Cell Labeling: Remove the culture medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a specified period (e.g., 16 hours) at 37°C in a humidified incubator with 5% CO2 to allow for the incorporation of the alkyne cholesterol.[1]

Click Chemistry Reaction for Fluorescence Microscopy

-

Cell Fixation: After incubation with alkyne cholesterol, wash the cells with phosphate-buffered saline (PBS) and fix them with a suitable fixative, such as 3.7% formalin in PBS, for at least 16 hours.[1]

-

Washing: Wash the fixed cells once with 155 mM ammonium (B1175870) acetate (B1210297) and twice with buffer A (0.1 M HEPES/KOH, pH 7.4).[1]

-

Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, in prewarmed buffer A, dissolve the azide-functionalized fluorophore (e.g., azido-BODIPY) to a final concentration of 50 µM.[1]

-

Initiation of Click Reaction: Initiate the click reaction by adding a copper(I) catalyst. A common catalyst is [acetonitrile]4CuBF4, added to a final concentration of 2 mM.[1] Alternatively, a solution of copper(II) sulfate (B86663) (CuSO4) and a reducing agent like sodium ascorbate (B8700270) can be used. For improved sensitivity, a copper-chelating picolyl moiety can be incorporated into the azide reporter, allowing for lower copper concentrations.[8]

-

Incubation: Incubate the cells with the click reaction cocktail at 43°C for 30 minutes with gentle agitation.[1]

-

Washing and Mounting: After the reaction, wash the cells thoroughly with PBS to remove unreacted reagents. If desired, counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the labeled cholesterol using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying cholesterol localization using alkyne cholesterol probes and fluorescence microscopy.

Caption: A generalized experimental workflow for visualizing alkyne cholesterol in cells.

Conclusion

Alkyne cholesterol probes represent a powerful and versatile tool for the study of cholesterol metabolism and trafficking.[1] Their minimal structural perturbation, coupled with the high specificity and efficiency of the click reaction, allows for a wide range of applications in cell biology and drug discovery.[1][5] This guide provides a comprehensive resource for researchers looking to incorporate these innovative probes into their experimental repertoire. By following the detailed protocols and utilizing the provided quantitative data and pathway diagrams, scientists can gain deeper insights into the complex world of cholesterol biology. As new probes and detection methods continue to be developed, the future of cholesterol research promises to be even more exciting.

References

- 1. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. interchim.fr [interchim.fr]

- 6. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of 27-Alkyne Cholesterol in Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is an indispensable component of mammalian cell membranes, playing a crucial role in regulating membrane fluidity, organization, and function. The study of its intricate behavior within the lipid bilayer is paramount to understanding a myriad of cellular processes. 27-Alkyne cholesterol, a synthetic analog of cholesterol, has emerged as a powerful tool for investigating cholesterol trafficking, metabolism, and interactions. This technical guide provides a comprehensive overview of the biophysical properties of this compound in membranes, its utility as a research probe, and the experimental methodologies for its application.

Physicochemical Properties of this compound

This compound is a modified cholesterol molecule that incorporates a terminal alkyne group at the 27th position of the sterol side chain.[1][2][3][4] This minimal modification allows it to closely mimic the behavior of native cholesterol in biological systems.[4][5] The presence of the alkyne group enables its detection and manipulation through bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3] This reaction allows for the covalent attachment of various reporter molecules, such as fluorophores or biotin, for visualization and pull-down experiments.[4]

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₄O | [2] |

| Molecular Weight | 396.66 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Solubility | DMSO, DMF | [2] |

Biophysical Effects on Membranes: A Comparative Perspective

While direct quantitative data on the biophysical effects of this compound on membrane properties are limited, its structural similarity to cholesterol suggests that it imparts similar characteristics to the lipid bilayer. It is accepted by cellular enzymes like cholesterol oxidases and acyl transferases, indicating that it is treated similarly to natural cholesterol by cellular machinery.[1][2][4][6] The following tables summarize the well-documented effects of natural cholesterol on membrane biophysical properties, which are expected to be largely recapitulated by this compound.

Membrane Fluidity

Cholesterol is a key regulator of membrane fluidity. Its effect is temperature-dependent. At physiological temperatures, cholesterol decreases membrane fluidity by restricting the motion of phospholipid acyl chains. At lower temperatures, it prevents the tight packing of phospholipids (B1166683), thereby increasing fluidity and preventing the transition to a gel-like state.

| Parameter | Effect of Cholesterol | Method |

| Lateral Diffusion Coefficient (D) | Decreases in the liquid-disordered phase | Fluorescence Recovery After Photobleaching (FRAP), Pulsed Field Gradient NMR |

| Rotational Correlation Time | Increases | Time-Resolved Fluorescence Anisotropy |

| Laurdan Generalized Polarization (GP) | Increases (indicating decreased water penetration and increased order) | Laurdan Fluorescence Spectroscopy |

Lipid Packing and Order

Cholesterol enhances the packing density of phospholipids in the liquid-disordered state, leading to the formation of the liquid-ordered (l₀) phase. This phase is characterized by a high degree of acyl chain order while maintaining high lateral mobility.

| Parameter | Effect of Cholesterol | Method |

| Acyl Chain Order Parameter (S_CD) | Increases | Deuterium NMR (²H-NMR) |

| Area per Lipid | Decreases | X-ray and Neutron Scattering, Molecular Dynamics Simulations |

| Membrane Compressibility | Decreases | Micropipette Aspiration, Atomic Force Microscopy |

Bilayer Thickness and Permeability

The insertion of cholesterol into the phospholipid bilayer leads to an increase in the hydrophobic thickness of the membrane. This, in turn, reduces the passive permeability of the membrane to small molecules and ions.

| Parameter | Effect of Cholesterol | Method |

| Bilayer Thickness | Increases | X-ray and Neutron Scattering, Molecular Dynamics Simulations |

| Permeability to Small Molecules (e.g., water, ions) | Decreases | Osmotic Swelling Assays, Fluorescence Quenching Assays |

Experimental Protocols

The alkyne handle on this compound allows for its versatile use in a range of experimental setups. Below are detailed protocols for its application in cell biology and biophysics.

Click Chemistry Labeling of this compound in Live Cells

This protocol describes the labeling of this compound with a fluorescent azide (B81097) reporter for visualization by fluorescence microscopy.

Materials:

-

This compound (e.g., from Avanti Polar Lipids)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescent azide reporter (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris-HCl buffer

Procedure:

-

Cell Culture and Labeling: Culture cells to the desired confluency. Incubate the cells with medium containing 1-10 µM this compound for a desired period (e.g., 1-24 hours) to allow for its incorporation into cellular membranes.

-

Fixation: Wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Click Reaction:

-

Prepare a fresh click reaction cocktail. For a 1 mL reaction, mix:

-

10 µL of 100 mM CuSO₄

-

20 µL of 500 mM sodium ascorbate

-

1 µL of 10 mM fluorescent azide reporter

-

969 µL of Tris-HCl buffer

-

-

Wash the cells three times with PBS.

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Cholesterol Oxidase Accessibility Assay

This protocol can be used to determine the amount of this compound present in the outer leaflet of the plasma membrane.[5]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 1527467-07-7 | BroadPharm [broadpharm.com]

- 4. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

27-Alkyne Cholesterol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

27-Alkyne cholesterol is a synthetically modified version of cholesterol that incorporates a terminal alkyne group on its side chain.[1][2][3][4][5] This modification makes it an invaluable tool for researchers studying cholesterol metabolism, transport, and localization within biological systems.[1][2][3][5][6] The presence of the alkyne functional group allows for its detection and visualization through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[1][4][5][7][8] This guide provides a comprehensive overview of this compound, including its chemical properties, experimental protocols, and applications.

Chemical Identity and Properties

CAS Number: 1527467-07-7[1][2][3][4][9]

Chemical Structure:

-

Formal Name: 20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3β-ol[9]

-

SMILES: C--INVALID-LINK--C#C">C@H[C@@]1([H])CC[C@@]2([H])[C@]3([H])CC=C4C--INVALID-LINK--CC[C@]4(C)[C@@]3([H])CC[C@@]21C[9]

-

InChI Key: HOUZLWCQDNDNNE-ZRUUVFCLSA-N[9]

A two-dimensional representation of the chemical structure of this compound is shown below:

Physicochemical and Handling Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₂₈H₄₄O |

| Molecular Weight | 396.66 g/mol [1][2][3] |

| Appearance | White crystalline solid[1][2][3] |

| Purity | ≥95% (¹H NMR)[1][2][3], ≥98%[9] |

| Solubility | DMSO, DMF[1][2][4], Ethanol: 20 mg/ml, DMF: 2 mg/ml, DMSO: 0.1 mg/ml[9] |

| Storage | -20°C[1][4][9] |

| Shipping | Ambient temperature[1][4] |

Experimental Applications and Protocols

This compound is a versatile tool for studying various aspects of cholesterol biology. It is readily taken up by cells and recognized by enzymes involved in cholesterol metabolism across different species, including bacteria, yeast, rats, and humans.[1][5][6][7][9] This allows researchers to trace its metabolic fate and subcellular localization.[1][5][6]

Key Applications:

-

Tracking Cholesterol Metabolism: Following the conversion of this compound into its metabolites.[6]

-

Visualizing Subcellular Localization: Imaging the distribution of cholesterol in organelles such as the Golgi apparatus, endoplasmic reticulum, mitochondria, and plasma membrane.[1][5][7]

-

Studying Cholesterol Transport: Investigating the mechanisms of intracellular cholesterol trafficking.[10][11]

-

Probing Lipid-Protein Interactions: Identifying proteins that interact with cholesterol.[6]

Experimental Workflow for Cellular Labeling and Visualization

The following diagram illustrates a typical workflow for labeling cells with this compound and subsequently visualizing it using fluorescence microscopy.

Detailed Experimental Protocol: Metabolic Labeling and Fluorescence Microscopy

This protocol provides a detailed methodology for labeling mammalian cells with this compound and visualizing its subcellular distribution via click chemistry and fluorescence microscopy.

Materials:

-

This compound (stock solution in DMSO or ethanol)

-

Mammalian cells of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton X-100 or other suitable permeabilization agent

-

Click chemistry reagents:

-

Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

-

Sodium ascorbate (B8700270)

-

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.

-

Metabolic Labeling:

-

Prepare a working solution of this compound in cell culture medium. The final concentration may need to be optimized but is typically in the range of 10-50 µM.

-

Remove the old medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for a desired period (e.g., 4-24 hours) to allow for uptake and metabolic incorporation.

-

-

Fixation:

-

Wash the cells three times with PBS to remove unincorporated this compound.

-

Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional):

-

If intracellular targets are to be visualized, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail. A typical cocktail consists of:

-

Azide-fluorophore (1-10 µM)

-

CuSO₄ (100-200 µM)

-

TBTA (500 µM - 1 mM)

-

Freshly prepared sodium ascorbate (1-5 mM) in PBS.

-

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Counterstaining and Mounting:

-

(Optional) Stain for other cellular components (e.g., with antibodies for immunofluorescence).

-

Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

-

-

Imaging:

-

Visualize the labeled cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

-

Signaling Pathways and Logical Relationships

This compound is not directly involved in signaling pathways in the same way as a signaling molecule. Instead, it serves as a tracer to study the dynamics of cholesterol, which is a critical component of cellular membranes and a precursor for steroid hormones and bile acids. The following diagram illustrates the logical relationship of how this compound is used to probe the Niemann-Pick C1 Like-1 (NPC1L1)-dependent cholesterol uptake pathway, which is a target for the cholesterol-lowering drug ezetimibe.[10][11]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. This compound | AxisPharm [axispharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 1527467-07-7 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of 27-Alkyne Cholesterol in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 27-alkyne cholesterol when dissolved in dimethyl sulfoxide (B87167) (DMSO), a common solvent for preparing stock solutions in biomedical research. Understanding these parameters is critical for ensuring experimental reproducibility, accuracy, and the overall success of studies involving this valuable chemical probe.

Introduction to this compound

This compound is a synthetically modified version of cholesterol featuring a terminal alkyne group on its side chain.[1][2][3] This functional group serves as a powerful bioorthogonal handle, enabling the molecule to be detected and tracked through a highly specific and efficient reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][3][4]

Due to this feature, this compound has become an indispensable tool for researchers studying cholesterol metabolism, transport, and subcellular localization.[4][5][6] It is readily accepted and processed by various cellular enzymes, including cholesterol oxidases, hydroxylases, and acyltransferases, effectively mimicking the behavior of endogenous cholesterol.[5][6][7] Accurate preparation of this compound solutions, typically in DMSO, is the foundational step for its application in both in vitro and cell-based assays.

Solubility Data

The solubility of this compound dictates the maximum concentration achievable for stock solutions. While soluble in several organic solvents, DMSO is a common choice for cell culture applications. However, its solubility in DMSO is notably limited compared to other solvents like ethanol (B145695) or DMF.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Molar Concentration (Approx.) |

|---|---|---|

| DMSO | 0.1 mg/mL [5] | ~0.25 mM |

| DMF | 2 mg/mL[5] | ~5.04 mM |

| Ethanol | 20 mg/mL[5] | ~50.42 mM |

| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL[5] | ~0.76 mM |

Molecular Weight of this compound: 396.6 g/mol [5]

It is crucial to note that using DMSO that has absorbed moisture can reduce the solubility of cholesterol and its derivatives.[8] Therefore, using fresh, anhydrous DMSO is highly recommended for preparing solutions.

Stability and Storage

The long-term stability of this compound, both as a solid and in solution, is vital for maintaining its chemical integrity and experimental efficacy.

Solid-State Stability

When stored as a crystalline solid under appropriate conditions, this compound is highly stable.

| Form | Storage Temperature | Stability Period |

| Crystalline Solid | -20°C[1][3][4][5] | ≥ 4 years[5] |

DMSO Solution Stability

Stock solutions of cholesterol analogs in DMSO require careful storage to prevent degradation. While specific long-term stability data for this compound in DMSO is not extensively published, recommendations for similar compounds provide a strong guideline.

| Storage Temperature | Recommended Stability Period | Notes |

| -20°C | Up to 2 months[9] | Protect from light.[10] Aliquoting is recommended to avoid freeze-thaw cycles.[8] |

| -80°C | Up to 6 months[10] | Protect from light and store under nitrogen for optimal stability.[10] |

General studies on compound stability in DMSO indicate that the presence of water is a more significant factor in compound loss than oxygen.[11] Repeated freeze-thaw cycles do not appear to cause significant compound loss if handled properly.[11]

Experimental Protocols

Protocol for Preparing a 0.1 mg/mL (0.25 mM) Stock Solution in DMSO

This protocol outlines the steps to prepare a saturated stock solution of this compound in DMSO.

-

Materials :

-

This compound (crystalline solid)

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Warming bath or heat block (optional)

-

-

Procedure :

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound and place it in a sterile vial. For example, weigh 1 mg.

-

Add the corresponding volume of anhydrous DMSO to achieve the final concentration of 0.1 mg/mL. For 1 mg, add 10 mL of DMSO.

-

Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution, as is common for cholesterol and its metabolites.[9]

-

Once dissolved, centrifuge the vial briefly to collect the solution at the bottom.

-

Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 2 months or at -80°C for up to 6 months.[9][10]

-

General Protocol for Assessing Long-Term Stability in DMSO

This protocol, adapted from established methodologies, can be used to validate the stability of this compound stock solutions under specific laboratory conditions.

-

Objective : To determine the concentration of this compound in a DMSO stock solution over time.

-

Methodology :

-

Prepare a fresh stock solution of this compound in DMSO as described above.

-

Establish a baseline (T=0) concentration by immediately analyzing an aliquot of the solution using a suitable analytical method, such as Liquid Chromatography/Mass Spectrometry (LC/MS). An internal standard should be added to each sample for accurate quantification.[11]

-

Store the remaining aliquots under the desired conditions (e.g., -20°C, room temperature, 40°C for accelerated studies).[11]

-

At predetermined time points (e.g., 1 week, 1 month, 2 months), thaw an aliquot and analyze its concentration by LC/MS.

-

Compare the measured concentration at each time point to the T=0 baseline. A significant decrease in concentration indicates degradation.

-

Application Workflow and Visualization

The primary application of this compound is to trace its metabolic fate and localization. This is achieved through a multi-step workflow that culminates in a click chemistry reaction for detection.

Caption: Workflow for tracing this compound in cells.

This diagram illustrates the experimental process, starting from the introduction of this compound to cultured cells, followed by cell processing where the click reaction attaches a reporter molecule (like a fluorophore), and concluding with analysis via microscopy or mass spectrometry.[12][13][14]

References

- 1. This compound, 1527467-07-7 | BroadPharm [broadpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. caymanchem.com [caymanchem.com]

- 6. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Alkyne-Tagged Cholesterol for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of alkyne-tagged cholesterol as a powerful tool for bioorthogonal labeling. By incorporating a minimally perturbative alkyne handle onto the cholesterol scaffold, researchers can visualize, track, and analyze cholesterol's multifaceted roles in cellular processes with high specificity and resolution. This guide provides a comprehensive overview of the synthesis of these probes, their bioorthogonal reactivity, quantitative data on their application, detailed experimental protocols, and their use in elucidating complex signaling pathways.

Introduction to Alkyne-Tagged Cholesterol

Cholesterol is an essential lipid in eukaryotic cell membranes, influencing membrane fluidity, organization, and the function of membrane proteins.[1] Its dysregulation is implicated in numerous diseases. Traditional methods for studying cholesterol, such as fluorescently labeled cholesterol analogs, can suffer from the bulky nature of the fluorophore, potentially altering the molecule's natural behavior.[2]

Bioorthogonal chemistry offers a solution by employing small, inert functional groups, such as alkynes, that can be specifically ligated to a reporter molecule (e.g., a fluorophore or biotin) via a "click" reaction.[3][4] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of such a reaction, known for its high efficiency and biocompatibility.[5][6] Alkyne-tagged cholesterol analogs, such as 19-ethynylcholesterol and 27-alkyne-cholesterol, have been developed to closely mimic the biophysical properties of native cholesterol, allowing for their effective incorporation into cellular membranes and participation in metabolic pathways.[7][8][9]

Synthesis of Alkyne-Tagged Cholesterol

The synthesis of alkyne-tagged cholesterol involves the strategic introduction of an alkyne group at a position that minimizes perturbation to the molecule's structure and function. Two common analogs are 19-ethynylcholesterol, where the C-19 methyl group is replaced by an ethynyl (B1212043) group, and 27-alkyne-cholesterol, where the alkyne is placed at the terminus of the cholesterol tail.[7][8]

The synthesis of these analogs is a multi-step process that often starts from commercially available steroid precursors. For instance, the synthesis of 27-nor-25-ketocholesterol, a related metabolite, involves side-chain oxidation and peroxisomal β-oxidation.[10] While detailed synthetic schemes are often proprietary or found in specialized chemical literature, the general approach involves protecting key functional groups, introducing the alkyne moiety through established organic reactions, and subsequent deprotection.

Bioorthogonal Labeling via Click Chemistry

The primary bioorthogonal reaction used with alkyne-tagged cholesterol is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne-tagged cholesterol and an azide-functionalized reporter molecule.

Mechanism of CuAAC

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), coordinates to the terminal alkyne of the cholesterol analog.[11] This activated alkyne then reacts with the azide-containing reporter molecule to form the triazole product.[5] The use of copper-chelating ligands, such as THPTA, can enhance the reaction rate and reduce copper-induced cytotoxicity.[12]

Quantitative Data

The efficiency and biocompatibility of alkyne-tagged cholesterol are critical for its utility. While precise quantitative data can be highly dependent on the specific alkyne-cholesterol analog, the azide (B81097) probe, the cell type, and the experimental conditions, the following tables summarize representative data found in the literature.

| Parameter | Alkyne-Cholesterol Analog | Value | Cell Type | Notes | Reference(s) |

| Enzyme Kinetics | 27-alkyne-cholesterol | Km = 19.4 µM | Brevibacterium sp. | Michaelis-Menten kinetics for cholesterol oxidase. Indicates the analog is recognized by cellular enzymes. | [13] |

| Cell Viability | LKM38 (diazirine alkyne probe) | Maintained | U2OS-SRA | Supported growth of cholesterol-auxotrophic cells, indicating good biocompatibility. | [14] |

| Cell Viability | 19-ethynylcholesterol (eChol) | Maintained | M19 CHO | Rescued growth of cholesterol auxotrophic cells, demonstrating it is a functional analog. | [7] |

Note: Specific reaction rate constants for the CuAAC of alkyne-cholesterol in a cellular context are not commonly reported in the literature, as they are influenced by many factors including the accessibility of the alkyne tag within the membrane.

Experimental Protocols

Synthesis of 27-Alkyne Cholesterol (Conceptual Outline)

A detailed, step-by-step synthesis protocol is often specific to a particular research group or commercial supplier. However, a general conceptual workflow based on known organic chemistry principles would involve:

-

Starting Material: A suitable cholesterol derivative with a modifiable side chain.

-

Side Chain Cleavage: Oxidative cleavage of the cholesterol side chain to introduce a functional group for alkyne introduction.

-

Introduction of the Alkyne: Reaction with an alkyne-containing building block, for example, via a Grignard reaction or other carbon-carbon bond-forming reactions.

-

Purification: Purification of the final product using chromatographic techniques such as column chromatography and characterization by NMR and mass spectrometry.

Cellular Labeling with Alkyne-Cholesterol and CuAAC

This protocol provides a general workflow for labeling cellular cholesterol with an alkyne analog followed by fluorescent detection.

-

Cell Culture and Labeling:

-

Plate cells on a suitable imaging dish or coverslip.

-

Incubate cells with the alkyne-cholesterol analog (e.g., 10-50 µM in media) for a desired period (e.g., 4-24 hours) to allow for incorporation into cellular membranes.[15]

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).

-

-

Click Reaction (CuAAC):

-

Prepare a "click cocktail" containing:

-

An azide-fluorophore (e.g., 5 µM).

-

Copper(II) sulfate (B86663) (CuSO₄) (e.g., 100 µM).

-

A copper(I)-stabilizing ligand (e.g., THPTA) (e.g., 500 µM).

-

A reducing agent, such as sodium ascorbate (e.g., 5 mM, freshly prepared).

-

-

Incubate the cells with the click cocktail for 30-60 minutes at room temperature, protected from light.[12]

-

-

Washing and Imaging:

-

Wash the cells extensively with PBS to remove unreacted click components.

-

Mount the coverslip or image the dish using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Visualization of Signaling Pathways and Workflows

Hedgehog Signaling Pathway

Alkyne-tagged cholesterol has been instrumental in studying the Hedgehog (Hh) signaling pathway, where cholesterol plays a direct role in activating the G-protein coupled receptor, Smoothened (SMO).[1][16][17][18] The following diagram illustrates the cholesterol-mediated activation of the Hh pathway.

Caption: Cholesterol-mediated activation of the Hedgehog signaling pathway.

Experimental Workflow for Bioorthogonal Labeling

The following diagram outlines a typical experimental workflow for labeling and visualizing cholesterol in cells using an alkyne-tagged probe and click chemistry.

Caption: A typical experimental workflow for bioorthogonal labeling of cholesterol.

Conclusion

Alkyne-tagged cholesterol, in conjunction with bioorthogonal click chemistry, provides a robust and versatile platform for studying the intricate biology of this essential lipid.[13][19] Its ability to mimic native cholesterol allows for detailed investigations into its subcellular localization, trafficking, and role in signaling pathways, such as the Hedgehog pathway.[7][20] The methodologies and data presented in this guide offer a solid foundation for researchers to employ this powerful chemical biology tool in their own investigations, paving the way for new discoveries in cellular metabolism and drug development.

References

- 1. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkyne-tagged imidazolium-based membrane cholesterol analogs for Raman imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. interchim.fr [interchim.fr]

- 5. Click Chemistry [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Bioorthogonal probes for imaging sterols in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hedgehog Pathway Modulation by Multiple Lipid Binding Sites on the Smoothened Effector of Signal Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling | Crick [crick.ac.uk]

- 18. Frontiers | Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond [frontiersin.org]

- 19. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioorthogonal probes for imaging sterols in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of 27-Alkyne Cholesterol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies and applications of 27-alkyne cholesterol, a valuable tool for investigating cholesterol metabolism and transport in cell culture. This document details experimental protocols, summarizes key quantitative findings, and visualizes the underlying biological processes.

Introduction to this compound

This compound is a modified version of cholesterol that incorporates a terminal alkyne group on its side chain.[1][2][3][4][5][6] This modification allows for the detection of the molecule via a highly specific and versatile copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as "click chemistry".[1][2][3][4][6] This technique enables researchers to trace the metabolic fate and subcellular localization of cholesterol with high sensitivity and resolution using various methods, including fluorescence microscopy and mass spectrometry.[1][3][4][7][8]

Studies have demonstrated that this compound is a suitable substrate for various enzymes involved in cholesterol metabolism across different species, including humans, rats, and yeast.[1][2][3][7][8][9][10][11] These enzymes include acyl-CoA:cholesterol acyltransferases (ACAT), cholesterol oxidases, and hydroxylases.[1][2][3][7][8][10] Importantly, preliminary studies in Caco2 cells have shown no detrimental effects on cellular processes or viability, highlighting its utility as a reliable tracer for cholesterol.[12][13][14]

Key Applications in Cell Culture

Preliminary studies have successfully utilized this compound in various cell lines to investigate fundamental aspects of cholesterol biology:

-

Intestinal Cholesterol Absorption: In human Caco2 intestinal epithelial cells, this compound has been instrumental in studying the role of Niemann-Pick C1-Like 1 (NPC1L1) in cholesterol uptake.[12][13][15]

-

Cholesterol Esterification: The conversion of this compound to its esterified form has been observed in Caco2 and A172 glioblastoma cells, providing a method to study the activity of ACAT enzymes.[7][12][15]

-

Subcellular Localization: Using fluorescence microscopy following a click reaction, researchers have visualized the distribution of this compound in various organelles, including the plasma membrane, Golgi apparatus, endoplasmic reticulum, and mitochondria.[1][2][3][7][8]

-

Drug Development: As a versatile chemical probe, this compound serves as a valuable tool in the development and screening of drugs that target cholesterol metabolic and transport pathways.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from preliminary studies of this compound in cell culture.

Table 1: Inhibition of this compound Uptake and Esterification in Caco2 Cells

| Inhibitor | Target | Concentration | Effect | Reference |

| Ezetimibe | NPC1L1 | 50 µM | Significantly inhibited esterification | [12] |

| Ezetimibe | NPC1L1 | Not specified | Reduced total uptake by ~75% in mouse small intestine | [12][15] |

| Pitstop 2 | Clathrin-mediated Endocytosis | 25 µM | Diminished this compound ester formation | [12][13][15] |

| ACAT Inhibitors | ACAT | Not specified | Reduced esterification | [12][15] |

Table 2: Time-Dependent Esterification of this compound in Caco2 Cells

| Incubation Time | Observation | Reference |

| 2, 4, and 6 hours | Apparent increase in the levels of alkyne cholesterol esters over time. | [12][13] |

Table 3: Michaelis-Menten Kinetics of Cholesterol Oxidase with this compound

| Parameter | Value | Reference |

| Km | 19.4 µM | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in cell culture.

Protocol 1: Labeling of Caco2 Cells with this compound Micelles

Objective: To introduce this compound into Caco2 cells to study its uptake and metabolism.

Materials:

-

Human colon cancer cells (Caco2)

-

DMEM (Gibco) with 10% (v/v) FCS

-

This compound (Avanti Polar Lipids or synthesized)

-

L-α-phosphatidylcholine

-

Oleic acid

-

Taurocholate

-

Nitrogen gas

Procedure:

-

Culture Caco2 cells in plastic flasks at 37°C.[12]

-

Prepare mixed micelles by dissolving L-α-phosphatidylcholine (10 mM), oleic acid (0.3 mM), taurocholate (5 mM), and this compound (10 µM) in ethanol in a glass vial.[12]

-

Evaporate the solvent under a stream of nitrogen gas.[12]

-

Reconstitute the dried lipid mixture in cell culture medium.

-

Incubate the Caco2 cells with the micelles containing this compound for the desired time (e.g., 4 hours). For inhibition studies, pre-incubate cells with inhibitors (e.g., 50 µM ezetimibe) before adding the micelles.[12]

Protocol 2: Lipid Extraction and Click Chemistry Reaction

Objective: To extract lipids from labeled cells and attach a fluorescent reporter to this compound for visualization.

Materials:

-

Chloroform

-

Methanol

-

3-azido-7-hydroxycoumarin (B34554) (Jena Bioscience)

-

CuBF4 in acetonitrile

-

Ethanol

-

Heating block

-

TLC plates

Procedure:

-

After incubation, wash the cells and harvest them for total lipid extraction using a chloroform/methanol-based method.

-

Dry the extracted lipids under nitrogen gas.[18]

-

Reconstitute the dried lipids in 7 µL of chloroform.[12]

-

Prepare the click reaction mixture containing CuBF4 (250 µL of 10 mM in acetonitrile), 3-azido-7-hydroxycoumarin (5 µL of 22.25 mM in ethanol), and ethanol (1 mL).[12]

-

Add 30 µL of the reaction mixture to the reconstituted lipids.[12]

-

Incubate the reaction at 55°C for 4 hours on a heating block.[12]

-

Resolve the labeled lipids by thin-layer chromatography (TLC) and visualize using a fluorometric scanner.[12]

Protocol 3: Fluorescence Microscopy of this compound in A172 Glioblastoma Cells

Objective: To visualize the subcellular localization of this compound.

Materials:

-

Human A172 glioblastoma cells

-

DMEM with 10% (v/v) regular or delipidated FCS

-

12 µM this compound

-

Fixative (e.g., paraformaldehyde)

-

Azide-coupled fluorophore (e.g., azide-Bodipy) or azide-biotin followed by fluorescently labeled streptavidin

-

Fluorescence microscope

Procedure:

-

Culture A172 cells in DMEM. For experiments requiring lipid depletion, use delipidated FCS for 16 hours prior to labeling.[7]

-

Incubate the cells with 12 µM of this compound for the desired duration (e.g., 16 hours).[7]

-

Fix the cells.

-

Perform the click chemistry reaction by incubating the fixed cells with an azide-coupled fluorophore (e.g., azide-Bodipy) or with azide-biotin followed by incubation with a fluorescently labeled streptavidin conjugate.[7]

-

Wash the cells and mount them for fluorescence microscopy.

-

Image the cells to observe the subcellular distribution of the labeled cholesterol.[7]

Visualizations of Cellular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key processes and workflows described in the preliminary studies of this compound.

Caption: Experimental workflows for biochemical analysis and fluorescence microscopy.

Caption: NPC1L1-mediated uptake and esterification of this compound.

Caption: Logical relationship between this compound and detection methods.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 4. This compound, 1527467-07-7 | BroadPharm [broadpharm.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. This compound, 1527467-07-7 | BroadPharm [broadpharm.com]

- 7. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. This compound | AxisPharm [axispharm.com]

- 12. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. NPC1L1-dependent transport of this compound in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. researchgate.net [researchgate.net]

- 18. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to Click Chemistry with 27-Alkyne Cholesterol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry, with a specific focus on the application of 27-alkyne cholesterol as a versatile tool for labeling, tracking, and understanding the metabolism of cholesterol in biological systems.

Core Principles of Click Chemistry

Click chemistry is a concept introduced by K.B. Sharpless in 2001 that describes a class of reactions that are rapid, efficient, and highly specific.[1] These reactions are characterized by their high yields, tolerance of a wide range of functional groups and solvents (often aqueous), and the simple isolation of products.[2] The most prominent examples of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the 1,3-dipolar cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring.[2][3] This reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate (10⁷ to 10⁸-fold increase compared to the uncatalyzed reaction) and control the regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer.[4][5]

Key Features of CuAAC:

-

High Efficiency and Yield: The reaction proceeds rapidly to completion with minimal byproducts.[3][6]

-

Biocompatibility: The reaction can be performed under mild, aqueous conditions, making it suitable for biological applications.[7] However, the cytotoxicity of the copper catalyst can be a concern for in vivo studies.[8][9]

-

Versatility: CuAAC is widely used in drug discovery, bioconjugation, materials science, and diagnostics.[6][]